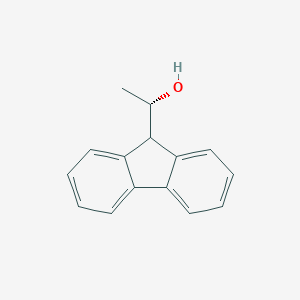

(S)-(-)-1-(9-Fluorenyl)ethanol

Descripción general

Descripción

(S)-(-)-1-(9-Fluorenyl)ethanol is a chiral alcohol derived from fluorene. It is characterized by the presence of a hydroxyl group attached to the first carbon of the fluorene ring system, making it an important intermediate in organic synthesis. The compound is notable for its optical activity, with the (S)-enantiomer being the focus of this article.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (S)-(-)-1-(9-Fluorenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of (S)-(-)-1-(9-Fluorenyl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or diethyl ether at low temperatures to ensure high enantioselectivity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient production of the desired enantiomer with high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions: (S)-(-)-1-(9-Fluorenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form (S)-(-)-1-(9-Fluorenyl)ethanone using oxidizing agents such as pyridinium chlorochromate or Jones reagent.

Reduction: The compound can be reduced to (S)-(-)-1-(9-Fluorenyl)methane using strong reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed:

Oxidation: (S)-(-)-1-(9-Fluorenyl)ethanone

Reduction: (S)-(-)-1-(9-Fluorenyl)methane

Substitution: Various substituted fluorenyl derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Chiral Derivatization Agent

(S)-(-)-1-(9-Fluorenyl)ethanol is primarily utilized as a chiral derivatizing agent. It facilitates the separation and analysis of enantiomers in various compounds, particularly α-hydroxy acids and amino acids. The derivatization process enhances the detection capabilities of chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) .

Case Study: Enantiomer Analysis of BMAA

A notable application involves the analysis of β-methylamino-L-alanine (BMAA), a neurotoxin. Researchers developed a method using (S)-(-)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) for the derivatization of BMAA enantiomers. This method allowed for the effective separation and quantification of D- and L-BMAA in complex biological samples, overcoming challenges related to racemization during sample preparation .

Organic Synthesis

Synthesis of Chiral Compounds

In organic synthesis, this compound serves as a precursor for synthesizing various chiral compounds. Its ability to form stable derivatives makes it valuable in the resolution of chiral amines and alcohols, allowing chemists to obtain enantiomerically pure substances essential for pharmaceutical applications .

Table: Comparison of Chiral Derivatization Agents

| Agent | Application | Advantages |

|---|---|---|

| This compound | Enantiomer separation | High selectivity, stability |

| FLEC | Amino acid analysis | Effective in complex matrices |

| FMOC | Peptide synthesis | Versatile protection group |

Biochemical Research

Role in Enzyme Studies

this compound has also been employed in biochemical research to study enzyme mechanisms. Its derivatives help investigate interactions between enzymes and substrates, providing insights into catalytic processes . For instance, studies on glutamic peptidase utilized derivatives of this compound to explore substrate specificity and enzyme kinetics.

Mecanismo De Acción

The mechanism of action of (S)-(-)-1-(9-Fluorenyl)ethanol involves its interaction with various molecular targets and pathways. As a chiral alcohol, it can participate in stereoselective reactions, influencing the outcome of chemical processes. The hydroxyl group can form hydrogen bonds with other molecules, affecting their reactivity and stability. Additionally, the fluorene moiety provides a rigid framework that can enhance the compound’s binding affinity to specific targets.

Comparación Con Compuestos Similares

(S)-(-)-1-(9-Fluorenyl)ethanol can be compared with other similar compounds, such as:

®-(+)-1-(9-Fluorenyl)ethanol: The enantiomer of this compound, which has different optical activity and may exhibit different reactivity and biological activity.

9-Fluorenylmethanol: A related compound with a hydroxyl group attached to the methylene carbon of the fluorene ring, which may have different chemical properties and applications.

9-Fluorenylmethyl chloride: A derivative where the hydroxyl group is replaced by a chlorine atom, used in different synthetic applications.

The uniqueness of this compound lies in its chiral nature and the specific reactivity associated with the (S)-enantiomer, making it a valuable compound in asymmetric synthesis and chiral chemistry.

Actividad Biológica

(S)-(-)-1-(9-Fluorenyl)ethanol is a chiral alcohol derived from fluorene, characterized by its hydroxyl group attached to the first carbon of the fluorene ring system. This compound has gained attention in various fields, including organic synthesis, medicinal chemistry, and biochemical research due to its unique properties and potential applications.

- Chemical Formula : C13H12O

- CAS Number : 151775-20-1

- Molecular Weight : 196.24 g/mol

The compound exhibits optical activity, with the (S)-enantiomer being particularly significant in biological studies. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of biologically active compounds.

Mode of Action

This compound's biological activity can be attributed to its ability to interact with enzymes and other biomolecules. The compound can undergo base-catalyzed β-elimination, forming a carbanion intermediate that may participate in diverse biochemical pathways. This carbanion formation suggests that this compound could act as an electron donor in redox reactions.

Biochemical Interactions

Research indicates that this compound interacts with various enzymes and proteins, influencing cellular functions such as:

- Cell Signaling : The compound may modulate signaling pathways by interacting with specific receptors or enzymes.

- Gene Expression : It has been suggested that this compound can affect transcription factors, thereby altering gene expression profiles.

- Metabolic Pathways : The compound's participation in metabolic pathways can influence metabolite levels and overall cellular metabolism.

Table 1: Summary of Biological Activities

| Study Reference | Biological Activity Observed | Methodology |

|---|---|---|

| Interaction with enzymes | In vitro assays | |

| Influence on cell signaling | Gene expression analysis | |

| Metabolic pathway modulation | LC-MS analysis |

Case Study 1: Enzyme Interaction

In a study examining the interaction of this compound with specific enzymes, researchers found that the compound acted as a competitive inhibitor for certain dehydrogenases. This inhibition was quantified using kinetic assays, demonstrating a significant decrease in enzyme activity at higher concentrations of the compound.

Case Study 2: Cellular Effects

Another study focused on the effects of this compound on cancer cell lines. The results indicated that treatment with this compound led to reduced proliferation rates and induced apoptosis in specific cell lines. Mechanistic studies revealed that these effects were mediated through the activation of caspase pathways.

Synthetic Routes

This compound can be synthesized through several methods:

- Reduction of (S)-(-)-1-(9-Fluorenyl)ethanone : Commonly performed using sodium borohydride or lithium aluminum hydride in an inert solvent like THF.

- Catalytic Hydrogenation : On an industrial scale, this method utilizes chiral catalysts for efficient production.

Propiedades

IUPAC Name |

(1S)-1-(9H-fluoren-9-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15-16H,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCDFPXLCCWBIS-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583341 | |

| Record name | (1S)-1-(9H-Fluoren-9-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151775-20-1 | |

| Record name | (1S)-1-(9H-Fluoren-9-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.